Fmoc-l-dab(octanoyl)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-l-dab(octanoyl)-oh: is a derivative of the amino acid diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octanoyl group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dab(octanoyl)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting diaminobutyric acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Acylation: The protected amino acid is then acylated with octanoyl chloride to introduce the octanoyl group. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This deprotection step is crucial in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptides, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Acylation and Alkylation: The compound can undergo further acylation or alkylation reactions to introduce additional functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Acylation: Octanoyl chloride and triethylamine.
Major Products:
Deprotected Amino Acid: After removal of the Fmoc group.
Coupled Peptides: Formed through peptide bond formation with other amino acids.
Scientific Research Applications
Chemistry: Fmoc-l-dab(octanoyl)-oh is widely used in solid-phase peptide synthesis, enabling the construction of complex peptides and proteins with high precision.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine: Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the production of custom peptides for research and development in various industries, including pharmaceuticals and biotechnology.
Mechanism of Action
The primary mechanism of action of Fmoc-l-dab(octanoyl)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in coupling reactions, facilitating the formation of peptide bonds. The octanoyl group can influence the hydrophobicity and overall properties of the synthesized peptides.
Comparison with Similar Compounds
Fmoc-l-dab(boc)-oh: Another derivative of diaminobutyric acid with a tert-butoxycarbonyl (Boc) protecting group.
Fmoc-l-lys(octanoyl)-oh: A similar compound where lysine is modified with an octanoyl group.
Uniqueness: Fmoc-l-dab(octanoyl)-oh is unique due to the presence of both the Fmoc and octanoyl groups, which provide specific protection and hydrophobic properties, respectively
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZNTWNAXFUELY-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.